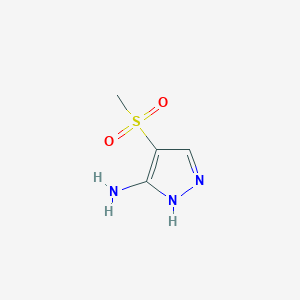

4-(metilsulfonil)-1H-pirazol-3-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(methylsulfonyl)-1H-pyrazol-3-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-(methylsulfonyl)” indicates a methylsulfonyl group attached to the 4th position of the pyrazole ring, and the “3-amine” indicates an amine group attached to the 3rd position .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring with a methylsulfonyl group and an amine group attached. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis

As an organic compound containing a pyrazole ring, this compound could potentially undergo a variety of chemical reactions. The presence of the amine and sulfonyl groups could make it a participant in reactions involving these functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures have been found to be colorless solids .Mecanismo De Acción

Target of Action

The primary target of 4-(methylsulfonyl)-1H-pyrazol-3-amine is the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain. Inhibiting COX-2 can reduce these symptoms .

Mode of Action

4-(methylsulfonyl)-1H-pyrazol-3-amine interacts with its target, COX-2, by binding to the enzyme and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, COX-2 converts arachidonic acid into prostanoids. By inhibiting COX-2, 4-(methylsulfonyl)-1H-pyrazol-3-amine prevents this conversion, reducing the production of prostanoids and, consequently, inflammation and pain .

Pharmacokinetics

Similar compounds have been evaluated for their in silico adme prediction

Result of Action

The inhibition of COX-2 by 4-(methylsulfonyl)-1H-pyrazol-3-amine results in a decrease in the production of prostanoids. This leads to a reduction in inflammation and pain, as prostanoids are key mediators of these processes .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using MSA in lab experiments is its high purity and yield. MSA can be synthesized with high purity and yield using various methods, making it an ideal compound for use in scientific research. However, one of the limitations of using MSA in lab experiments is its potential toxicity. MSA has been shown to have cytotoxic effects on certain cells, which can limit its use in certain experiments.

Direcciones Futuras

There are many potential future directions for the study of MSA. One area of research that has received significant attention is the development of new drugs based on MSA. Researchers are exploring the potential of MSA and its derivatives as anti-inflammatory and anti-cancer drugs, as well as drugs for the treatment of other diseases. Another area of research is the study of the mechanism of action of MSA, which could provide insights into its potential applications and help identify new targets for drug development. Additionally, researchers are exploring the potential of MSA as a biomarker for various diseases and conditions. Overall, the study of MSA is an exciting and promising area of scientific research with many potential applications and directions for future research.

Métodos De Síntesis

There are several methods for synthesizing MSA, including the reaction of 3-amino-4-methylsulfonylphenylhydrazine with ethyl acetoacetate and the reaction of 3-amino-4-methylsulfonylphenylhydrazine with 1,3-diketones. One of the most common methods for synthesizing MSA is through the reaction of 3-amino-4-methylsulfonylphenylhydrazine with 1,3-dicarbonyl compounds in the presence of a catalyst such as acetic acid. This method yields MSA with high purity and yield.

Aplicaciones Científicas De Investigación

Investigación farmacéutica

Los compuestos con estructuras similares se utilizan como materias primas e intermediarios en productos farmacéuticos, lo que sugiere posibles aplicaciones medicinales o de desarrollo de fármacos .

Desarrollo agroquímico

El compuesto puede encontrar uso en el desarrollo de agroquímicos debido a sus propiedades estructurales .

Campo de tintes

Podría estar involucrado en la síntesis de tintes o pigmentos, ya que las estructuras relacionadas se utilizan en los campos de tintes .

Investigación de suplementos dietéticos

Si bien no está directamente relacionado con “4-(metilsulfonil)-1H-pirazol-3-amina”, los compuestos con grupos metilsulfonilo se han estudiado por su seguridad y aplicaciones como suplementos dietéticos .

Safety and Hazards

Propiedades

IUPAC Name |

4-methylsulfonyl-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-10(8,9)3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGYUUMYDUYXHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(NN=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)